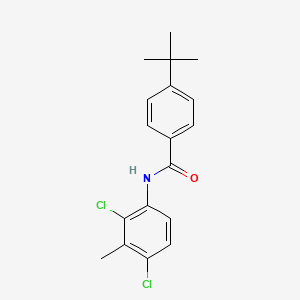
4-tert-butyl-N-(2,4-dichloro-3-methylphenyl)benzamide
Overview
Description
4-tert-butyl-N-(2,4-dichloro-3-methylphenyl)benzamide is an organic compound with the molecular formula C17H17Cl2NO It is a benzamide derivative characterized by the presence of a tert-butyl group, two chlorine atoms, and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2,4-dichloro-3-methylphenyl)benzamide typically involves the following steps:
Preparation of 4-tert-butylbenzoyl chloride: This intermediate can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride.
Formation of the amide bond: The 4-tert-butylbenzoyl chloride is then reacted with 2,4-dichloro-3-methylaniline in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2,4-dichloro-3-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation reactions: Oxidized products may include carboxylic acids or ketones.
Reduction reactions: Reduced products may include amines or alcohols.
Scientific Research Applications
4-tert-butyl-N-(2,4-dichloro-3-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2,4-dichloro-3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(3,4-dichlorophenyl)benzamide
- 4-tert-butyl-N-(2,5-dichlorophenyl)benzamide
- 4-tert-butyl-N-(2,4,5-trichlorophenyl)benzamide
Uniqueness
4-tert-butyl-N-(2,4-dichloro-3-methylphenyl)benzamide is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The tert-butyl group also contributes to its steric properties, affecting its interactions with other molecules.
Properties
IUPAC Name |
4-tert-butyl-N-(2,4-dichloro-3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO/c1-11-14(19)9-10-15(16(11)20)21-17(22)12-5-7-13(8-6-12)18(2,3)4/h5-10H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKJUCQUNKSBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[4-(2-methoxyphenoxy)but-2-ynyl]piperazine;oxalic acid](/img/structure/B4146245.png)
![ethyl 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4146246.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4146252.png)
![5-chloro-2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B4146261.png)
![1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4146269.png)
![1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146277.png)

![N-1-adamantyl-2-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4146288.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B4146296.png)
![4-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide](/img/structure/B4146298.png)
![2-{[(4-fluorophenyl)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4146300.png)
![3-[3-(3-Methylphenoxy)propyl]quinazolin-4-one](/img/structure/B4146305.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4146313.png)
![Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-phenylacetate](/img/structure/B4146319.png)
